6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide is a complex organic compound that features a triazine ring, a trifluoromethyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide typically involves multiple steps, starting with the preparation of the triazine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde to form the corresponding hydrazone, which is then cyclized to form the triazine ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photochemical or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and the use of more efficient radical initiators for the trifluoromethylation step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl phenyl sulfide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenyl sulfide: Lacks the triazine ring, affecting its stability and reactivity.
1,2,4-Triazine derivatives: Various derivatives with different substituents can exhibit a wide range of properties.
Uniqueness
The presence of both the triazine ring and the trifluoromethyl group in 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide makes it unique. The triazine ring provides stability and rigidity, while the trifluoromethyl group enhances lipophilicity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3S/c1-11-6-8-13(9-7-11)16-22-17(12(2)23-24-16)25-15-5-3-4-14(10-15)18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKVCYILHFPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.